molecular formula C9H12BNO4 B3030772 (3-((2-Hydroxyethyl)carbamoyl)phenyl)boronic acid CAS No. 955422-14-7

(3-((2-Hydroxyethyl)carbamoyl)phenyl)boronic acid

Cat. No.: B3030772
CAS No.: 955422-14-7
M. Wt: 209.01
InChI Key: HVVLWQCKVRJBBU-UHFFFAOYSA-N
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Description

(3-((2-Hydroxyethyl)carbamoyl)phenyl)boronic acid (CAS 955422-14-7) is a boronic acid derivative of significant value in organic synthesis and pharmaceutical research. This compound, with the molecular formula C9H12BNO4 and a molecular weight of 209.01 g/mol, features a boronic acid functional group critical for Suzuki-Miyaura cross-coupling reactions . This palladium-catalyzed reaction is a powerful method for forming carbon-carbon bonds, enabling researchers to construct complex biaryl structures found in many active pharmaceutical ingredients and organic materials. The secondary amide linkage, provided by the 2-hydroxyethylcarbamoyl substituent, enhances the molecule's potential for forming hydrogen bonds, which can be exploited in molecular recognition and the design of enzyme inhibitors or sensor materials. The hydroxyl group also offers a site for further chemical modification, making this compound a versatile bifunctional scaffold . As a solid, it requires storage in an inert atmosphere at room temperature to maintain stability . This product is intended for research purposes as a key synthetic intermediate and is strictly for laboratory use. It is not approved for human or veterinary diagnostic or therapeutic applications. Safety information includes hazard statements H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Researchers should consult the safety data sheet and adhere to all recommended handling precautions.

Properties

IUPAC Name

[3-(2-hydroxyethylcarbamoyl)phenyl]boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12BNO4/c12-5-4-11-9(13)7-2-1-3-8(6-7)10(14)15/h1-3,6,12,14-15H,4-5H2,(H,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVVLWQCKVRJBBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC=C1)C(=O)NCCO)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12BNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40657315
Record name {3-[(2-Hydroxyethyl)carbamoyl]phenyl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40657315
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

955422-14-7
Record name {3-[(2-Hydroxyethyl)carbamoyl]phenyl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40657315
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-((2-Hydroxyethyl)carbamoyl)phenyl)boronic acid typically involves the reaction of 3-aminophenylboronic acid with ethylene carbonate under basic conditions. The reaction proceeds through the formation of an intermediate carbamate, which is subsequently hydrolyzed to yield the desired product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is carried out in a suitable solvent like methanol or ethanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing production costs and environmental impact. Techniques such as continuous flow synthesis and the use of automated reactors may be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

(3-((2-Hydroxyethyl)carbamoyl)phenyl)boronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(3-((2-Hydroxyethyl)carbamoyl)phenyl)boronic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of (3-((2-Hydroxyethyl)carbamoyl)phenyl)boronic acid involves its interaction with specific molecular targets. The boronic acid moiety can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and molecular recognition. The hydroxyethylcarbamoyl group enhances the compound’s solubility and bioavailability, facilitating its interaction with biological targets .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Boronic Acid Derivatives

Structural and Functional Group Comparisons

Key structural analogs and their properties are summarized below:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituent Notable Properties/Applications References
(4-(Dimethylcarbamoyl)phenyl)boronic acid 405520-68-5 C₉H₁₂BNO₃ 193.01 Dimethylcarbamoyl (para position) Lower hydrogen-bonding capacity; used in SAR studies
4-[(2-Aminoethyl)carbamoyl]phenylboronic acid (AECPBA) N/A C₁₀H₁₅BN₂O₃ 222.05 Aminoethylcarbamoyl (para position) Glycoprotein binding via terminal saccharides; SPR biosensing applications
(3-((3,4-Difluorophenyl)carbamoyl)phenyl)boronic acid 1072946-15-6 C₁₃H₁₀BF₂NO₃ 277.04 3,4-Difluorophenylcarbamoyl Enhanced electronegativity for target binding
(Z)-(4-((4-((3-(4-Fluorobenzyl)-2,4-dioxothiazolidin-5-ylidene)methyl)benzamido) methyl)phenyl) boronic acid N/A C₂₉H₂₄BFN₂O₅S 491.17 Fluorobenzyl-dioxothiazolidinone Autotaxin inhibition; anticancer activity
Phenyl boronic acid 98-80-6 C₆H₇BO₂ 121.93 Unsubstituted phenyl Poor catalytic activity; baseline for comparisons
Catalytic Activity
  • Phenyl boronic acid is a poor catalyst for amide bond formation, whereas derivatives with electron-withdrawing groups (e.g., o-nitrophenylboronic acid) show enhanced catalytic efficiency .
Electronic and Steric Effects
  • The 3,4-difluorophenylcarbamoyl group introduces steric bulk and electron-withdrawing effects, which may improve selectivity for hydrophobic targets .

Biosensing and Glycoprotein Binding

  • AECPBA demonstrates that carbamoyl-linked boronic acids can selectively capture glycoproteins via boronate ester formation with cis-diols. The hydroxyethylcarbamoyl group in the target compound may offer similar utility but with altered specificity due to its hydroxyl moiety .

Medicinal Chemistry

  • Fluorobenzyl-dioxothiazolidinone derivatives () highlight the role of boronic acids in enzyme inhibition. The target compound’s hydroxyethyl group could modulate pharmacokinetics (e.g., solubility, half-life) compared to fluorine-containing analogs .

Catalysis

  • While phenyl boronic acid is ineffective in amide bond catalysis, substituted analogs like o-nitrophenylboronic acid are effective. The hydroxyethylcarbamoyl group may position the boronic acid for nucleophilic activation in specific reaction environments .

Biological Activity

(3-((2-Hydroxyethyl)carbamoyl)phenyl)boronic acid is a boronic acid derivative that has garnered attention for its diverse biological activities and potential applications in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

Overview of the Compound

This compound features a phenyl ring with a hydroxyethylcarbamoyl group and a boronic acid moiety. This unique structure allows for specific interactions with biological targets, particularly enzymes and biomolecules.

The mechanism of action primarily involves the reversible covalent bonding of the boronic acid moiety with diols present in various biomolecules. This property is crucial for enzyme inhibition and molecular recognition processes. The hydroxyethylcarbamoyl group enhances solubility and bioavailability, facilitating interaction with biological targets.

1. Enzyme Inhibition

Research indicates that boronic acids, including this compound, can act as potent inhibitors of various enzymes. For example, studies have shown that related boronic acids effectively inhibit fatty acid amide hydrolase (FAAH), which is involved in lipid signaling pathways .

2. Antioxidant Properties

The compound exhibits significant antioxidant activity. In vitro studies demonstrate its ability to scavenge free radicals, suggesting potential applications in preventing oxidative stress-related diseases. The antioxidant capacity was measured using assays such as ABTS and DPPH, yielding IC50 values indicating strong activity .

3. Antibacterial Activity

This compound has shown effectiveness against various bacterial strains, including Escherichia coli. The compound's antibacterial properties are attributed to its ability to disrupt bacterial cell functions .

4. Anticancer Activity

In vitro studies have demonstrated that this compound possesses cytotoxic effects against cancer cell lines, such as MCF-7 (breast cancer). The IC50 values indicate a marked reduction in cell viability, highlighting its potential as an anticancer agent .

Research Findings and Case Studies

Activity Method Results
Enzyme InhibitionFAAH inhibition assayPotent inhibition observed; binds key residues
Antioxidant ActivityABTS/DPPH assaysIC50: 0.11 µg/mL (ABTS), 0.14 µg/mL (DPPH)
Antibacterial ActivityBacterial growth inhibition assayEffective against E. coli at 6.50 mg/mL
Anticancer ActivityMCF-7 cytotoxicity assayIC50: 18.76 µg/mL

Comparison with Similar Compounds

Compound Key Features Biological Activity
Phenylboronic AcidLacks hydroxyethylcarbamoyl groupLess soluble and bioavailable
(4-((2-Hydroxyethyl)carbamoyl)phenyl)boronic acidSimilar structure but para-substitutedDifferent reactivity and binding properties

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.